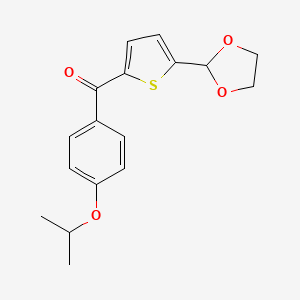

5-(1,3-Dioxolan-2-yl)-2-(4-isopropoxylbenzoyl)thiophene

Overview

Description

5-(1,3-Dioxolan-2-yl)-2-(4-isopropoxylbenzoyl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a 1,3-dioxolane ring and an isopropoxylbenzoyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-yl)-2-(4-isopropoxylbenzoyl)thiophene typically involves multiple steps:

Formation of the 1,3-Dioxolane Ring: This can be achieved by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the 1,3-dioxolane ring.

Introduction of the Isopropoxylbenzoyl Group: This step involves the Friedel-Crafts acylation of thiophene with 4-isopropoxylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Coupling of the 1,3-Dioxolane and Thiophene Rings: The final step involves the coupling of the 1,3-dioxolane ring with the thiophene ring, which can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the carbonyl group in the isopropoxylbenzoyl moiety can yield the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents such as bromine, chlorine, or nitronium ions can be employed under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(1,3-Dioxolan-2-yl)-2-(4-isopropoxylbenzoyl)thiophene can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study the interactions of thiophene derivatives with biological macromolecules. Its ability to undergo various chemical reactions makes it useful for labeling and tracking studies.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research into its biological activity could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells. Its electronic properties make it suitable for applications in optoelectronics.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2-(4-isopropoxylbenzoyl)thiophene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the thiophene ring allows for π-π interactions with aromatic amino acids in proteins, while the dioxolane ring can form hydrogen bonds with polar residues.

Comparison with Similar Compounds

Similar Compounds

2-(4-Isopropoxylbenzoyl)thiophene: Lacks the 1,3-dioxolane ring, which may affect its reactivity and applications.

5-(1,3-Dioxolan-2-yl)thiophene: Lacks the isopropoxylbenzoyl group, which may influence its electronic properties and biological activity.

2-(4-Methoxylbenzoyl)thiophene: Contains a methoxyl group instead of an isopropoxyl group, which may alter its chemical and physical properties.

Uniqueness

5-(1,3-Dioxolan-2-yl)-2-(4-isopropoxylbenzoyl)thiophene is unique due to the combination of the 1,3-dioxolane ring and the isopropoxylbenzoyl group attached to the thiophene ring. This unique structure imparts distinct electronic and steric properties, making it suitable for specific applications in materials science and pharmaceuticals.

Biological Activity

5-(1,3-Dioxolan-2-yl)-2-(4-isopropoxylbenzoyl)thiophene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

- Molecular Formula: C16H16O5S

- Molecular Weight: 320.36 g/mol

- CAS Number: 898778-40-0

The compound features a thiophene ring substituted with a dioxolane and an isopropoxylbenzoyl group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiophene derivatives, including this compound. Research indicates that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.

Mechanism of Action:

- Apoptosis Induction: The compound may activate intrinsic apoptotic pathways, leading to cell death in various cancer cell lines.

- Cell Cycle Arrest: It has been shown to cause G1 phase arrest, preventing cancer cells from proliferating.

Case Study:

In vitro studies on breast cancer cell lines demonstrated a significant reduction in cell viability when treated with this compound, suggesting its potential as a therapeutic agent against breast cancer .

Antimicrobial Activity

Another area of interest is the antimicrobial activity exhibited by thiophene derivatives. Preliminary tests suggest that this compound possesses moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.

Potential Mechanism:

The compound's ability to disrupt bacterial cell membranes may account for its antimicrobial properties, although further studies are needed to elucidate the exact mechanisms involved.

Comparative Biological Activity Table

| Compound Name | Anticancer Activity | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | Significant | Moderate | Effective against breast cancer |

| 5-(1,3-Dioxolan-2-yl)-2-(4-propoxybenzoyl)thiophene | Moderate | Weak | Lower efficacy compared to isopropoxyl derivative |

| 5-(1,3-Dioxolan-2-yl)-2-(4-pentylbenzoyl)thiophene | High | Moderate | Broader spectrum of activity |

Research Findings

Extensive research into the biological activities of thiophene derivatives has revealed several promising avenues:

- Synergistic Effects: Combining this compound with other chemotherapeutic agents has shown enhanced efficacy in preclinical models.

- Structure-Activity Relationship (SAR): Variations in substituents on the thiophene ring can significantly affect biological activity. For instance, the presence of electron-donating groups has been correlated with increased anticancer potency.

- Toxicity Studies: Initial toxicity assessments indicate that while the compound exhibits therapeutic potential, further toxicological evaluations are necessary to ensure safety for clinical use.

Properties

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-propan-2-yloxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4S/c1-11(2)21-13-5-3-12(4-6-13)16(18)14-7-8-15(22-14)17-19-9-10-20-17/h3-8,11,17H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFICMRINCDJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641947 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl]{4-[(propan-2-yl)oxy]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-40-0 | |

| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl][4-(1-methylethoxy)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl]{4-[(propan-2-yl)oxy]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.